N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with fluorobenzyl and nitropyrazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorobenzyl and nitropyrazole groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Used in the synthesis of herbicides.
Uniqueness
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H21FN6O3 |
---|---|
Molecular Weight |
448.4g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H21FN6O3/c1-15-22(16(2)29(27-15)13-18-6-4-8-20(24)10-18)26-23(31)19-7-3-5-17(9-19)12-28-14-21(11-25-28)30(32)33/h3-11,14H,12-13H2,1-2H3,(H,26,31) |
InChI Key |
UONWWFOBIVTSAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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